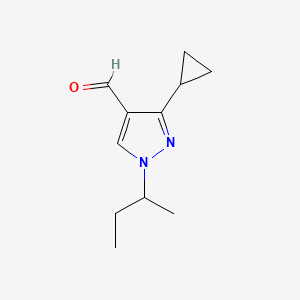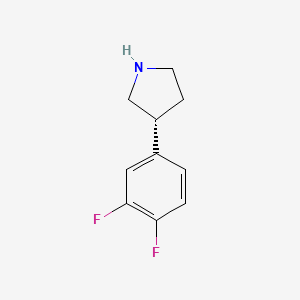
(R)-3-(3,4-Difluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(3,4-Difluorophenyl)pyrrolidine: is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and ®-pyrrolidine.
Reaction Conditions: The key step involves the condensation of 3,4-difluorobenzaldehyde with ®-pyrrolidine under controlled conditions.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired ®-3-(3,4-Difluorophenyl)pyrrolidine in high purity.
Industrial Production Methods: Industrial production of ®-3-(3,4-Difluorophenyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: ®-3-(3,4-Difluorophenyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its unique structural features, ®-3-(3,4-Difluorophenyl)pyrrolidine is explored as a lead compound in the development of new therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of ®-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
- ®-3-Phenylpyrrolidine
- ®-3-(4-Fluorophenyl)pyrrolidine
- ®-3-(3,5-Difluorophenyl)pyrrolidine
Comparison:
- Structural Differences: While ®-3-(3,4-Difluorophenyl)pyrrolidine contains two fluorine atoms at the 3 and 4 positions of the phenyl ring, similar compounds may have different substitution patterns or lack fluorine atoms altogether .
- Unique Properties: The presence of the difluorophenyl group in ®-3-(3,4-Difluorophenyl)pyrrolidine imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its analogs .
This comprehensive overview highlights the significance of ®-3-(3,4-Difluorophenyl)pyrrolidine in various scientific and industrial applications
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(3R)-3-(3,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |
Clé InChI |
KVTILWXFURUWHL-QMMMGPOBSA-N |
SMILES isomérique |
C1CNC[C@H]1C2=CC(=C(C=C2)F)F |
SMILES canonique |
C1CNCC1C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
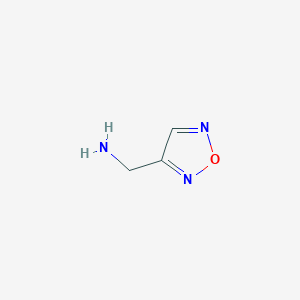
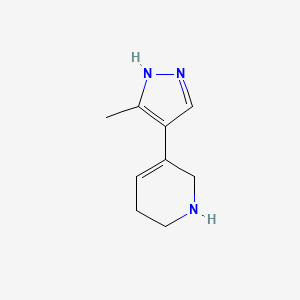
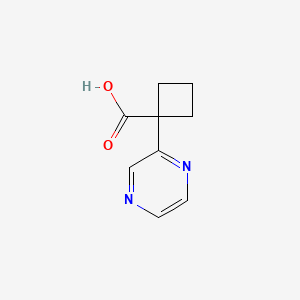
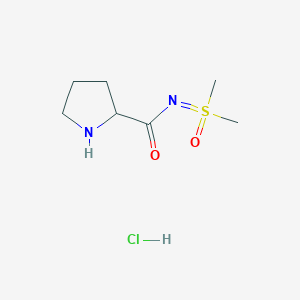
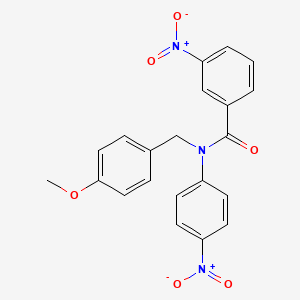
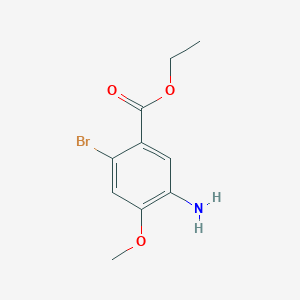
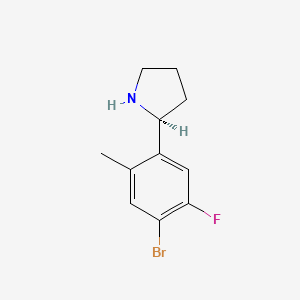
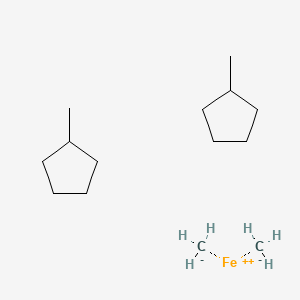
![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
